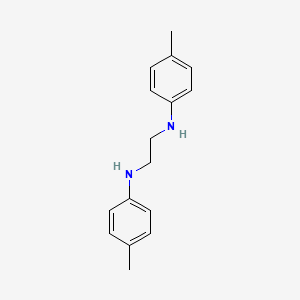

N,N'-Ethylenedi-p-toluidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4693-68-9 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

N,N'-bis(4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |

InChI Key |

CSFJHJLPCWAQHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCCNC2=CC=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Ethylenedi-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(p-tolyl)ethane-1,2-diamine. The document details two core synthetic strategies: reductive amination and direct alkylation. While specific experimental data for the direct synthesis of this compound is not extensively reported in publicly available literature, this guide extrapolates detailed experimental protocols from analogous and well-established reactions. Quantitative data, where available from related syntheses, is presented in structured tables to facilitate comparison and experimental design.

Introduction

This compound is a symmetrical secondary diamine with potential applications in coordination chemistry, as a ligand for metal catalysts, and as a building block in the synthesis of more complex molecules, including those of pharmaceutical interest. Its structure, featuring two p-tolyl groups linked by an ethylene bridge, imparts specific steric and electronic properties that are of interest in various chemical contexts. The synthesis of this compound can be approached through two principal retrosynthetic disconnections, leading to the reductive amination and direct alkylation pathways.

Synthesis Pathways

Two primary synthetic routes are considered for the preparation of this compound:

-

Pathway 1: Reductive Amination of p-Toluidine with Glyoxal. This is a two-step, one-pot reaction involving the initial formation of a diimine intermediate from the condensation of p-toluidine and glyoxal, followed by the in-situ reduction of the diimine to the desired ethylenediamine derivative.

-

Pathway 2: Direct Alkylation of p-Toluidine with a 1,2-Dihaloethane. This method involves the nucleophilic substitution reaction between two equivalents of p-toluidine and one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.

The following sections provide detailed descriptions of these pathways, including reaction mechanisms, experimental protocols, and relevant data.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines. The reaction proceeds via the formation of an imine or enamine, which is then reduced to the corresponding amine. In the synthesis of this compound, p-toluidine is reacted with the dialdehyde glyoxal to form a diimine intermediate, which is subsequently reduced.

Reaction Scheme:

2 p-Toluidine + Glyoxal → Diimine intermediate → This compound

Logical Relationship of Reductive Amination Pathway

Caption: Reductive amination of p-toluidine with glyoxal.

This protocol is adapted from a known procedure for a similar reductive amination and should be optimized for the specific reactants.

Materials:

-

p-Toluidine

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (2 equivalents) in methanol.

-

Add anhydrous sodium sulfate to the solution to act as a dehydrating agent.

-

Slowly add glyoxal (1 equivalent, 40% aqueous solution) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours to ensure the complete formation of the diimine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (2.5-3 equivalents) in small portions to the cooled and stirred solution. Control the rate of addition to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

The following table summarizes typical reaction parameters for reductive amination reactions, which can be used as a starting point for optimization.

| Parameter | Value | Reference/Analogy |

| Reactant Ratio | ||

| p-Toluidine : Glyoxal | 2 : 1 | Stoichiometric |

| Reducing Agent | ||

| Sodium Borohydride | 2.5 - 3 equivalents | Standard for imine reduction |

| Solvent | Methanol | Common solvent for reductive amination |

| Reaction Temperature | ||

| Imine Formation | Room Temperature | Mild conditions are usually sufficient |

| Reduction | 0 °C to Room Temperature | To control the initial exotherm |

| Reaction Time | ||

| Imine Formation | 12 - 16 hours | Varies, monitor by TLC |

| Reduction | 4 - 6 hours | Varies, monitor by TLC |

| Typical Yield | 60 - 80% | Expected range for similar reactions |

Pathway 2: Direct Alkylation

This pathway involves the direct N-alkylation of p-toluidine with a 1,2-dihaloethane. The reaction is a nucleophilic substitution where the nitrogen atom of p-toluidine attacks the electrophilic carbon of the dihaloethane. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

2 p-Toluidine + 1,2-Dihaloethane → This compound + 2 HX

Logical Relationship of Direct Alkylation Pathway

Caption: Direct alkylation of p-toluidine with a 1,2-dihaloethane.

Materials:

-

p-Toluidine

-

1,2-Dibromoethane or 1,2-Dichloroethane

-

Base (e.g., sodium carbonate, potassium carbonate, or triethylamine)

-

Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Ethanol)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (2.2 equivalents) and the base (2.5 equivalents, e.g., anhydrous potassium carbonate) in a suitable solvent (e.g., DMF).

-

Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF).

-

-

Addition of Alkylating Agent:

-

Slowly add 1,2-dibromoethane (1 equivalent) dropwise to the heated and stirred solution.

-

After the addition is complete, maintain the reaction at reflux for several hours (8-24 hours). The reaction progress should be monitored by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

The following table provides general parameters for N-alkylation reactions that can be adapted for this synthesis.

| Parameter | Value | Rationale |

| Reactant Ratio | ||

| p-Toluidine : Dihaloethane | 2.2 : 1 | A slight excess of the amine is used to drive the reaction to completion. |

| Base | ||

| K₂CO₃ or Na₂CO₃ | 2.5 equivalents | To neutralize the HBr or HCl formed. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents are suitable for Sₙ2 reactions. |

| Reaction Temperature | 80 - 120 °C | Elevated temperatures are often required for alkylation of anilines. |

| Reaction Time | 8 - 24 hours | Varies depending on the reactivity of the halide and the temperature. |

| Potential Byproducts | N-(2-haloethyl)-p-toluidine, Piperazine derivatives | Incomplete reaction or further cyclization. |

Conclusion

Both the reductive amination and direct alkylation pathways offer viable routes to this compound. The reductive amination approach is often preferred due to its typically milder reaction conditions and higher yields for the formation of secondary amines from primary amines and aldehydes. The direct alkylation method can be effective but may require harsher conditions and can be prone to the formation of byproducts, including over-alkylation and cyclization products. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the purification capabilities of the laboratory. The provided protocols and data serve as a robust starting point for the successful synthesis and optimization of this compound for research and development purposes.

Spectroscopic Characterization of N,N'-Ethylenedi-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine. The information presented herein is compiled from established principles of spectroscopic analysis and data from analogous compounds, offering a predictive framework for researchers working with this molecule. This document covers expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on the analysis of structurally similar molecules and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | Doublet | 4H | Aromatic protons ortho to the amino group |

| ~6.8 | Doublet | 4H | Aromatic protons meta to the amino group |

| ~3.3 | Singlet/Triplet | 4H | Ethylene bridge protons (-CH₂-CH₂-) |

| ~4.5-5.5 | Broad Singlet | 2H | Amine protons (-NH-) |

| ~2.2 | Singlet | 6H | Methyl protons (-CH₃) |

Note: Solvent used for NMR analysis will influence the chemical shifts. The broadness of the amine proton signal can be affected by temperature and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic Carbon (C-NH) |

| ~130 | Aromatic Carbon (quaternary C-CH₃) |

| ~129 | Aromatic Carbon (CH) |

| ~113 | Aromatic Carbon (CH) |

| ~45 | Ethylene bridge Carbon (-CH₂-) |

| ~20 | Methyl Carbon (-CH₃) |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium, Sharp | N-H stretch (secondary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Strong | C=C aromatic ring stretch |

| 1500-1520 | Strong | C=C aromatic ring stretch |

| 1250-1350 | Strong | C-N stretch |

| 800-840 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 134 | [CH₃-C₆H₄-NH-CH₂]⁺ |

| 120 | [CH₃-C₆H₄-NH₂]⁺ |

| 106 | [CH₃-C₆H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or with a direct infusion source using an ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then acquired as the compound elutes.

-

Direct Infusion: Infuse the sample solution directly into the ion source.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

In-depth Technical Guide: A Case Study on p-Toluidine (CAS 106-49-0)

Disclaimer: Extensive searches for detailed technical information on N,N'-Ethylenedi-p-toluidine (CAS 4693-68-9) did not yield sufficient data to create a comprehensive technical guide. The information presented below is for the related compound p-Toluidine (CAS 106-49-0) and is intended to serve as an illustrative example of a technical guide. This data should not be used as a reference for this compound.

Chemical and Physical Properties

p-Toluidine is a colorless solid that can turn dark on exposure to air and light.[1] It is slightly soluble in water and has an aromatic odor.[1]

| Property | Value | Reference |

| Molecular Formula | C7H9N | [1] |

| Molecular Weight | 107.15 g/mol | [1] |

| Melting Point | 41 - 46 °C (106 - 115 °F) | |

| Boiling Point | 200 °C (392 °F) | |

| Density | 0.973 g/mL at 25 °C (77 °F) | |

| Log P (octanol/water) | 1.39 |

Synthesis

A general method for the synthesis of toluidine derivatives involves the reduction of the corresponding nitrotoluene. For p-toluidine, this would involve the reduction of p-nitrotoluene. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described.

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of p-Toluidine.

Applications

p-Toluidine is a crucial intermediate in the synthesis of various organic compounds. Its primary applications are in the production of dyes and pigments. It also serves as a precursor in the manufacturing of certain pharmaceuticals and agricultural chemicals.

Application Overview

Caption: Major application areas of p-Toluidine.

Safety and Toxicology

p-Toluidine is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and causes serious eye irritation. It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.

| Hazard Statement | Classification |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H351 | Suspected of causing cancer |

| H400 | Very toxic to aquatic life |

| H411 | Toxic to aquatic life with long lasting effects |

Experimental Protocols

Due to the lack of specific experimental data for this compound, no protocols can be provided. For p-toluidine, analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are typically used for purity assessment and quantification.

Personal Protective Equipment (PPE)

When handling p-toluidine, it is essential to use appropriate personal protective equipment.

Caption: Recommended Personal Protective Equipment for p-Toluidine.

References

Solubility Profile of N,N'-Ethylenedi-p-toluidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine, is an aromatic amine with potential applications in various fields, including chemical synthesis and materials science. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in research and development, particularly in areas such as reaction chemistry, formulation, and purification. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and essential safety and handling guidelines. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for structurally related compounds to provide valuable insights.

Qualitative Solubility of Structurally Related Compounds

| Compound | Solvent | Solubility |

| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Water | Soluble |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Tetrachloromethane | Soluble |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a solid organic compound like this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

Gravimetric Method (Shake-Flask)

This is a classical and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1-3).

-

Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for sparingly soluble compounds.

Methodology:

-

Calibration Curve: Standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area against the concentration.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1-3).

-

Sample Preparation and Injection: A known volume of the clear supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.22 µm), and then injected into the HPLC system.

-

Analysis: The peak area of the analyte is determined from the chromatogram.

-

Calculation: The concentration of this compound in the saturated solution is calculated using the calibration curve.

Safety and Handling Precautions

This compound belongs to the class of aromatic amines, many of which are known to be hazardous. Therefore, appropriate safety precautions must be taken when handling this compound.[1][2][3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] In cases where dust or aerosols may be generated, a NIOSH-approved respirator should be used.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

-

Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Emergency Procedures:

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Ethylenedi-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N,N'-Ethylenedi-p-toluidine, a molecule of interest in various research and development sectors. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the standardized methodologies for determining these crucial physical constants. The protocols detailed herein are established and widely accepted in the scientific community for the characterization of organic compounds.

Data Presentation

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| This compound | 4693-68-9 | Data not available | Data not available |

| p-Toluidine | 106-49-0 | 43-45 | 200 |

Note: The data for p-toluidine is sourced from publicly available chemical databases.[1]

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Principle: A small, finely powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (for pulverizing the sample)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is placed in a mortar and finely ground into a powder.[2]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample should be packed to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[3][5]

-

Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, a rapid heating rate (approximately 10-20°C per minute) is used to obtain a rough estimate of the melting range.[4][5]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point. A new sample is then heated at a much slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5][6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. However, for initial characterization, a micro boiling point determination can be performed.

Principle: A small amount of the substance is heated in a small tube containing an inverted capillary tube. As the substance is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the point at which the liquid is drawn back into the capillary tube indicates that the vapor pressure of the substance is equal to the atmospheric pressure, which is the boiling point.

Apparatus:

-

Thiele tube or a melting point apparatus adapted for boiling point determination

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

Sample Preparation: A few milliliters of the liquefied this compound (if it is a solid at room temperature, it would need to be melted first) is placed in a small test tube.[7][8]

-

Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[9]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube filled with a heating oil.[8][9]

-

Heating: The apparatus is gently heated. As the temperature rises, a stream of air bubbles will be seen escaping from the open end of the capillary tube.[8][10]

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

Caption: Workflow for Melting Point Determination.

Caption: Conceptual Synthesis of this compound.

References

- 1. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Comprehensive Technical Guide to the Purity Analysis of N,N'-Ethylenedi-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide outlines a comprehensive approach to the purity analysis of N,N'-Ethylenedi-p-toluidine, a symmetrical diamine with potential applications in chemical synthesis and pharmaceutical development. Given the limited direct literature on the specific analytical methodologies for this compound, this paper establishes a robust analytical framework based on established techniques for structurally related aromatic amines. The protocols and data presented herein are designed to provide a strong foundation for developing and validating in-house purity testing methods.

Introduction to this compound and Its Potential Impurities

This compound is a disubstituted ethylenediamine derivative. Its synthesis likely involves the reaction of two equivalents of p-toluidine with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) under basic conditions. Understanding the synthetic route is crucial for identifying potential impurities.

Potential Process-Related Impurities:

-

Starting Materials:

-

p-Toluidine (unreacted)

-

1,2-Dihaloethane (unreacted)

-

-

Intermediates and By-products:

-

N-(2-haloethyl)-p-toluidine (mono-alkylation product)

-

Tri- and tetra-alkylation products

-

Products of side reactions, such as the elimination of HX from N-(2-haloethyl)-p-toluidine to form N-vinyl-p-toluidine.

-

-

Degradation Products:

-

Oxidation products of the aromatic rings or the ethylenediamine bridge.

-

A thorough purity analysis must be capable of separating and quantifying the main compound from these potential impurities.

Analytical Workflow for Purity Analysis

A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key stages from sample reception to final purity assessment.

Caption: Purity analysis workflow for this compound.

Experimental Protocols

The following detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed for the purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the accurate quantification of this compound and the separation of non-volatile, process-related impurities.

3.1.1. Sample Preparation

-

Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve the sample in a diluent (e.g., Acetonitrile/Water 50:50 v/v) and sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with the diluent and mix thoroughly.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

3.1.3. Data Analysis

-

Integrate all peaks in the chromatogram.

-

Calculate the percentage purity of this compound using the area normalization method.

-

Identify and quantify known impurities by comparing their retention times and response factors with those of reference standards.

-

Report any unknown impurities as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This orthogonal method is crucial for the identification of volatile impurities and for confirming the identity of the main component.

3.2.1. Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve in a suitable solvent such as Dichloromethane or Ethyl Acetate.

-

Make up to the mark with the solvent and mix thoroughly.

-

Transfer a portion of the solution into a GC vial.

3.2.2. GC-MS Conditions

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 100 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold at 280 °C for 10 min. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

3.2.3. Data Analysis

-

Identify the main peak corresponding to this compound and confirm its identity by comparing the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.

-

Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

-

Quantify impurities using the area normalization method or by using certified reference standards for specific impurities.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for the purity analysis of a typical batch of this compound.

Table 1: Hypothetical HPLC-UV Data

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 4.5 | 0.15 | p-Toluidine |

| 2 | 12.8 | 99.5 | This compound |

| 3 | 15.2 | 0.20 | N-(2-chloroethyl)-p-toluidine |

| 4 | 18.9 | 0.15 | Unknown Impurity |

Table 2: Hypothetical GC-MS Data for Identification

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| p-Toluidine | 5.2 | 107, 106, 77, 91 |

| This compound | 14.5 | 240, 134, 106, 91 |

| N-(2-chloroethyl)-p-toluidine | 10.8 | 169, 134, 106, 91 |

Conclusion

The purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry. The analytical methodologies detailed in this guide, employing both HPLC-UV and GC-MS, provide a robust framework for the comprehensive characterization and quality control of this compound. The orthogonal nature of these techniques ensures a high degree of confidence in the purity assessment. Researchers and drug development professionals are encouraged to adapt and validate these methods for their specific requirements to ensure the quality and consistency of this compound.

Unlocking Potential: A Technical Guide to the Research Applications of N,N'-Ethylenedi-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Ethylenedi-p-toluidine, a symmetrical diaryl diamine, presents significant, yet largely unexplored, potential within the realms of coordination chemistry and catalysis. While direct research on this specific molecule is limited, its structural similarity to a class of well-studied N,N'-diaryl ethylenediamine ligands allows for the confident postulation of its utility. This technical guide consolidates the available information on this compound and extrapolates its potential research applications, with a focus on its role as a bidentate ligand in transition metal-catalyzed reactions. Detailed hypothetical experimental protocols for its synthesis and use in a representative catalytic cross-coupling reaction are provided, alongside structured data tables and workflow diagrams to facilitate further investigation.

Introduction

This compound (CAS No. 4693-68-9) is an organic compound featuring a central ethylenediamine bridge flanked by two p-toluidine moieties. Its structure inherently provides two nitrogen donor atoms, making it an excellent candidate as a bidentate ligand for a variety of transition metals. The electronic properties of the ligand can be tuned by the methyl groups on the phenyl rings, influencing the stability and reactivity of its metal complexes. This guide explores the prospective applications of this compound, primarily in the development of novel catalysts for organic synthesis.

Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value |

| CAS Number | 4693-68-9 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol |

| Melting Point | 95-96 °C[1] |

| Boiling Point | 425.1 ± 33.0 °C (Predicted)[1] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (d, 4H, Ar-H), ~6.6 (d, 4H, Ar-H), ~3.3 (t, 4H, CH₂-N), ~2.2 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (Ar-C), ~130 (Ar-C), ~113 (Ar-C), ~45 (CH₂-N), ~20 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2850 (C-H stretch), ~1600 (C=C stretch), ~1520 (N-H bend), ~810 (p-substituted bend) |

Note: NMR and IR data are hypothetical and based on the analysis of the structure and data for similar compounds.

Potential Research Applications

The primary research application of this compound is projected to be as a bidentate ligand in coordination chemistry, leading to the formation of transition metal complexes with catalytic activity.

Homogeneous Catalysis

Complexes of this compound with transition metals such as palladium, copper, nickel, and rhodium are expected to be effective catalysts for a variety of organic transformations. The bidentate nature of the ligand can provide stability to the metal center, while the electronic properties of the toluidine groups can influence the catalytic activity.

-

Cross-Coupling Reactions: Palladium complexes of N,N'-diaryl ethylenediamine ligands have been successfully employed in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The this compound ligand could offer a balance of steric bulk and electron-donating properties to promote efficient catalysis.

-

Asymmetric Catalysis: Chiral derivatives of this compound, synthesized from chiral precursors, could be used as ligands in asymmetric catalysis. For instance, rhodium or iridium complexes could be applied in asymmetric hydrogenation or transfer hydrogenation reactions, while copper complexes could be used in asymmetric conjugate additions.

Materials Science

The ability of this compound to form stable complexes with various metal ions could be exploited in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, and sensing.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its application in a representative catalytic reaction.

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of N,N'-diaryl-1,2-ethanediamines.

Reaction: 2 p-toluidine + 1,2-dibromoethane → this compound + 2 HBr

Materials:

-

p-Toluidine

-

1,2-Dibromoethane

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-toluidine (2.0 equivalents) and toluene.

-

Add sodium carbonate (2.2 equivalents) to the mixture.

-

Slowly add 1,2-dibromoethane (1.0 equivalent) to the flask.

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, add deionized water to the reaction mixture.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a hypothetical use of a palladium complex of this compound as a catalyst.

Reaction: Aryl halide + Arylboronic acid → Biaryl

Materials:

-

This compound

-

Palladium(II) acetate [Pd(OAc)₂]

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/water solvent mixture

-

Standard Schlenk line and inert atmosphere techniques

Procedure:

-

In situ Catalyst Formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (0.01 equivalents) and Pd(OAc)₂ (0.01 equivalents) in 1,4-dioxane. Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add a 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the biaryl product.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a promising but underexplored molecule with significant potential as a bidentate ligand in catalysis. Based on the established chemistry of analogous N,N'-diaryl ethylenediamines, it is reasonable to predict that its metal complexes will exhibit valuable catalytic activity in a range of important organic transformations. This guide provides a foundational framework for initiating research into this compound, from its synthesis to its potential applications. Further experimental validation is necessary to fully elucidate the capabilities of this compound and its derivatives in the fields of organic synthesis, materials science, and potentially, drug development.

References

An In-depth Technical Guide to N,N'-Ethylenedi-p-toluidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Ethylenedi-p-toluidine, also known as N,N′-Di-p-tolylethylenediamine, a significant molecule in synthetic chemistry. The guide details its synthesis, physicochemical properties, and explores the landscape of its derivatives and their applications, with a focus on areas relevant to research and drug development.

Core Compound: this compound

This compound is a symmetrical aromatic diamine. Its structure, featuring two p-tolyl groups linked by an ethylenediamine bridge, makes it a versatile intermediate for the synthesis of more complex molecules and ligands.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂ | [1] |

| Molecular Weight | 240.35 g/mol | [1] |

| Melting Point | 366 K (93 °C) | [2] |

| Appearance | Crystalline Solid | [2] |

| Synonyms | N,N'-Di-p-tolylethylenediamine | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ethylenediimine intermediate, followed by its reduction.

Experimental Protocol

Step 1: Synthesis of N,N'-di-p-tolyl-ethylenediimine (Intermediate)

A detailed protocol for the synthesis of the precursor, N,N'-di-p-tolyl-ethylenediimine, is established in the literature. This step involves the condensation of p-toluidine with glyoxal.

Step 2: Synthesis of N,N'-Di-p-tolylethylenediamine [2]

-

Dissolution: Dissolve 2.4 g (10 mmol) of N,N'-di-p-tolyl-ethylenediimine in a solvent mixture of 40 ml of methanol and 60 ml of furanidine.

-

Reduction: To the solution, add 3.8 g (100 mmol) of sodium borohydride (NaBH₄).

-

Reaction: Stir the mixture at 298 K (25 °C) for 30 minutes.

-

Quenching: Quench the reaction by adding 200 ml of deionized water.

-

Extraction: Extract the aqueous mixture three times with 50 ml portions of diethyl ether.

-

Drying: Dry the combined ether extracts over magnesium sulfate (MgSO₄).

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the product by repeated crystallization from ethanol. The final yield is 2.0 g.

Synthesis Workflow

Derivatives and Applications

While direct derivatization of this compound is not extensively reported, the broader class of N,N'-disubstituted ethylenediamines serves as a valuable model for potential applications. These compounds are recognized as important subunits in naturally occurring molecules and have found use as catalysts and synthetic intermediates.[2]

Potential Derivatization Pathways

The structure of this compound offers several sites for chemical modification, including the secondary amine protons and the aromatic rings. These modifications can lead to a diverse range of derivatives with tailored properties.

Antimicrobial Activity of Related Derivatives

A study on N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives has demonstrated their potential as antimicrobial agents. The following table summarizes the lethal concentration (LC50) values against various bacterial strains.

| Compound | Target Organism | LC50 (µM) | Reference |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 | [3] |

| P. aeruginosa | 86 | [3] | |

| S. aureus | 140 | [3] | |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 | [3] |

| P. aeruginosa | 138 | [3] | |

| S. aureus | 287 | [3] |

These findings suggest that halogenated derivatives of aromatic ethylenediamines could be a promising area of investigation for the development of new antimicrobial drugs.[3]

Applications in Complex Synthesis

Derivatives of ethylenediamine are also utilized in the synthesis of more complex molecules. For instance, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a key reagent in the preparation of selectively protected aza-macrocycles, which are important structures in coordination chemistry and drug design.

Conclusion

This compound is a synthetically accessible compound with a structure that is ripe for further exploration. While direct applications are not yet widely documented, the proven utility of related N,N'-disubstituted ethylenediamine derivatives in areas such as antimicrobial research and the synthesis of complex macrocycles highlights the potential of this compound and its future derivatives. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to build upon in their synthetic and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes with N,N'-Ethylenedi-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the ligand N,N'-Ethylenedi-p-toluidine. The protocols are based on established methods for analogous Schiff base and amine complexes.

Introduction

Metal complexes of Schiff base ligands and their derivatives are a significant area of research due to their diverse applications in catalysis, materials science, and medicine. The ligand this compound, a diamine, can form stable complexes with various transition metals. The properties and applications of these complexes are influenced by the nature of the metal ion and the coordination geometry. Potential applications include catalytic activity in organic synthesis and biological activities such as antimicrobial and antioxidant effects.[1][2][3]

Synthesis of this compound Ligand

A common method for the synthesis of N,N'-disubstituted ethylenediamines involves the reaction of a primary amine with a dihaloethane. In this case, p-toluidine is reacted with 1,2-dichloroethane or 1,2-dibromoethane.

Experimental Protocol: Ligand Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagent: Slowly add 1,2-dichloroethane (1 equivalent) to the solution.

-

Reaction Conditions: The mixture is typically refluxed for several hours (e.g., 4-8 hours) to ensure complete reaction.

-

Work-up: After cooling, the reaction mixture is filtered to remove any precipitate (p-toluidine hydrochloride). The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

General Synthesis of Metal Complexes

The metal complexes of this compound can be synthesized by the direct reaction of the ligand with a metal salt in an appropriate solvent.

Experimental Protocol: Metal Complex Synthesis

-

Ligand Solution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask.[1]

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours to facilitate complex formation. The formation of a precipitate often indicates the formation of the complex.[4]

-

Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over anhydrous CaCl₂.[4]

Characterization of the Ligand and its Metal Complexes

The synthesized ligand and its metal complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the compounds and confirm the metal-to-ligand ratio.[1][5]

-

FTIR Spectroscopy: To identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the N-H and C-N bonds upon complexation indicates the involvement of the nitrogen atoms in coordination to the metal ion.[1]

-

UV-Vis Spectroscopy: To study the electronic transitions within the complexes and to get information about their geometry.

-

¹H NMR Spectroscopy: To elucidate the structure of the diamine ligand and to confirm its purity.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.[6]

-

Magnetic Susceptibility Measurements: To determine the magnetic properties of the paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) and to infer their geometry.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the synthesized ligand and its metal complexes, based on typical values reported for similar compounds in the literature.

Table 1: Elemental Analysis Data

| Compound | Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N |

| Ligand (L) | C₁₆H₂₀N₂ | 80.00 | 79.85 | 8.33 | 8.41 | 11.66 | 11.52 |

| [Co(L)Cl₂] | C₁₆H₂₀N₂CoCl₂ | 51.63 | 51.48 | 5.42 | 5.35 | 7.53 | 7.41 |

| [Ni(L)Cl₂] | C₁₆H₂₀N₂NiCl₂ | 51.67 | 51.53 | 5.42 | 5.49 | 7.53 | 7.60 |

| [Cu(L)Cl₂] | C₁₆H₂₀N₂CuCl₂ | 51.00 | 50.89 | 5.35 | 5.28 | 7.43 | 7.35 |

| [Zn(L)Cl₂] | C₁₆H₂₀N₂ZnCl₂ | 50.62 | 50.47 | 5.31 | 5.39 | 7.38 | 7.29 |

Table 2: Key Spectroscopic Data

| Compound | FTIR ν(N-H) (cm⁻¹) | FTIR ν(M-N) (cm⁻¹) | UV-Vis λₘₐₓ (nm) |

| Ligand (L) | 3350 | - | 280 |

| [Co(L)Cl₂] | 3280 | 450 | 275, 520, 610 |

| [Ni(L)Cl₂] | 3285 | 455 | 278, 410, 580 |

| [Cu(L)Cl₂] | 3275 | 460 | 285, 650 |

| [Zn(L)Cl₂] | 3290 | 445 | 282 |

Potential Applications

Catalysis

Metal complexes with nitrogen-donor ligands have shown significant catalytic activity in various organic reactions. For instance, nickel complexes are known to be active catalysts for ethylene oligomerization.[3][7][8] The synthesized complexes could be investigated for their catalytic potential in reactions such as oxidation, reduction, and carbon-carbon bond formation.

Biological Activity

Schiff base metal complexes often exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1] The metal complexes of this compound could be screened for their efficacy against various pathogens and their ability to scavenge free radicals. The increased lipophilicity of the complexes upon chelation may enhance their penetration through cell membranes, leading to improved biological activity compared to the free ligand.

Visualizations

Caption: Workflow for the synthesis and characterization of metal complexes.

Caption: Hypothetical mechanism of antibacterial action.

References

- 1. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on the Catalytic Performance of Nickel(II) Complexes with Distinct Triazine Support Structures in Ethylene Oligomerization via Different Experiment Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic ethylene dimerization and oligomerization: recent developments with nickel complexes containing P,N-chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation, Characterization and Theoretical Study of Metal Complexes Derived from N5 Acyclic Ligand, American Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel and iron complexes with N,P,N-type ligands: synthesis, structure and catalytic oligomerization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for N,N'-Disubstituted Aromatic Diamines in Polymer Applications

Disclaimer: Initial searches for "N,N'-Ethylenedi-p-toluidine" did not yield specific applications in polymer synthesis within publicly available literature. The following application notes and protocols are based on a closely related and well-documented class of compounds: N,N'-diaryl-p-phenylenediamines , which are widely used as antidegradants in the polymer industry. The specific example used here is N,N'-Di-p-tolyl-p-phenylenediamine (DTPD) .

Application Notes

Introduction

N,N'-diaryl-p-phenylenediamines, such as N,N'-Di-p-tolyl-p-phenylenediamine (DTPD), are highly effective antioxidants and antiozonants used to protect polymeric materials, particularly elastomers like natural rubber and synthetic rubbers, from degradation.[1][2] These compounds are essential in extending the service life of rubber products by preventing cracking and aging induced by heat, oxygen, and ozone.[2] DTPD is classified as a primary antioxidant that functions by scavenging free radicals generated during the oxidation process.[1]

Mechanism of Action

Polymers, especially those with unsaturated backbones, are susceptible to auto-oxidation, a free-radical chain reaction initiated by heat, light, or mechanical stress. This process leads to a loss of mechanical properties, discoloration, and overall degradation of the material. N,N'-diaryl-p-phenylenediamines interrupt this cycle.

The primary antioxidant action involves the donation of a hydrogen atom from the amine group to a peroxy radical (ROO•), which is a key propagator of the oxidation chain. This converts the highly reactive peroxy radical into a more stable hydroperoxide and generates a stabilized antioxidant radical that is less reactive and does not propagate the chain reaction.

This mechanism is often synergistic with secondary antioxidants, such as phosphites or thioesters, which function by decomposing hydroperoxides into non-radical products.[1]

Applications

The primary application for DTPD and related p-phenylenediamine derivatives is in the rubber industry.[1][2] They are crucial components in the formulation of:

-

Tire treads and sidewalls

-

Hoses

-

Belts (conveyor and power transmission)

-

Seals and gaskets

-

Other rubber articles requiring long-term durability

These compounds can also be used as stabilizers in other polymers, such as polyolefins, polyamides, and as polymerization inhibitors.[3]

Recommended Loading Levels

The optimal concentration of DTPD depends on the polymer type, the intended application, and the severity of the expected environmental exposure. Typical loading levels in rubber formulations range from 0.5 to 2.5 parts per hundred rubber (phr).

Quantitative Data

The following table outlines a hypothetical experimental design to determine the optimal loading level of N,N'-Di-p-tolyl-p-phenylenediamine (DTPD) in a natural rubber formulation. The objective is to evaluate the effect of varying concentrations on key physical and mechanical properties after aging.

| Formulation ID | Natural Rubber (phr) | Carbon Black (N330, phr) | Zinc Oxide (phr) | Stearic Acid (phr) | Accelerator (CBS, phr) | Sulfur (phr) | DTPD (phr) |

| Control | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 0.0 |

| EXP-1 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 0.5 |

| EXP-2 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 1.0 |

| EXP-3 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 1.5 |

| EXP-4 | 100 | 50 | 4 | 2 | 0.7 | 2.3 | 2.0 |

| Property to be Measured | Test Method (ASTM) | Description |

| Before Aging | ||

| Tensile Strength (MPa) | D412 | Measures the force required to break the sample. |

| Elongation at Break (%) | D412 | Measures the percentage increase in length at break. |

| Hardness (Shore A) | D2240 | Measures the indentation hardness of the rubber. |

| After Heat Aging (e.g., 70°C for 72h) | ||

| % Change in Tensile Strength | D573 / D412 | Evaluates the retention of strength after heat exposure. |

| % Change in Elongation | D573 / D412 | Evaluates the retention of flexibility. |

| After Ozone Exposure | ||

| Ozone Cracking Resistance | D1149 | Visually inspects for cracks after exposure to ozone. |

Experimental Protocols

Protocol 1: Incorporation of DTPD into a Natural Rubber Formulation

This protocol describes the compounding of a natural rubber formulation containing DTPD using standard laboratory-scale rubber processing equipment.

Materials and Equipment:

-

Natural Rubber (SMR 20)

-

N,N'-Di-p-tolyl-p-phenylenediamine (DTPD)

-

Carbon Black (N330)

-

Zinc Oxide

-

Stearic Acid

-

Accelerator (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide, CBS)

-

Sulfur

-

Laboratory internal mixer (e.g., Banbury mixer)

-

Two-roll mill

-

Curing press

Procedure:

-

Masterbatch Preparation (Internal Mixer): a. Set the internal mixer to the appropriate temperature (e.g., 70-80°C) and rotor speed (e.g., 77 rpm). b. Add the natural rubber to the mixer and allow it to masticate for 1-2 minutes. c. Add the zinc oxide, stearic acid, and DTPD. Mix for 2-3 minutes until well dispersed. d. Add the carbon black in portions. After all the carbon black is incorporated, continue mixing for another 3-4 minutes. e. Discharge the masterbatch from the mixer. The temperature should not exceed 150°C to prevent premature vulcanization. f. Sheet the masterbatch on a two-roll mill and allow it to cool to room temperature.

-

Final Mixing (Two-Roll Mill): a. Set the two-roll mill temperature to 50-60°C. b. Pass the cooled masterbatch through the mill to form a continuous band. c. Add the sulfur and accelerator (CBS) to the rubber band on the mill. d. Perform several cuts and blends to ensure uniform distribution of the curing agents. This step should be completed quickly (2-4 minutes) to avoid overheating the compound. e. Sheet the final compound off the mill at a desired thickness (e.g., 2 mm).

-

Vulcanization (Curing): a. Cut the uncured rubber sheet to the dimensions of the mold for the desired test specimens. b. Place the sample in a pre-heated curing press at the vulcanization temperature (e.g., 150°C). c. Apply pressure and cure for the predetermined optimal cure time (t90), which is determined from rheometer tests. d. After curing, remove the sample from the press and allow it to cool to room temperature for at least 24 hours before testing.

Visualizations

Caption: Free radical scavenging mechanism of a primary antioxidant.

Caption: Workflow for incorporating and testing DTPD in rubber.

References

Application Notes & Protocols for the Analysis of N,N'-Ethylenedi-p-toluidine

Introduction

N,N'-Ethylenedi-p-toluidine is an aromatic amine of interest in various fields, including polymer chemistry and as a potential intermediate in organic synthesis. Accurate and reliable analytical methods are crucial for its detection and quantification to ensure product quality, monitor reaction kinetics, and assess potential environmental or biological presence. Due to a lack of specific validated methods for this compound in publicly available literature, this document provides proposed analytical protocols based on established methods for structurally similar compounds, such as other N,N'-substituted ethylenediamines and toluidine derivatives. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is proposed for the routine quantification of this compound in solutions and extracts. Given its aromatic nature, UV detection is a suitable and accessible approach.

Experimental Protocol

1. Sample Preparation:

-

Solid Samples: Accurately weigh a known amount of the solid sample and dissolve it in a suitable organic solvent (e.g., acetonitrile, methanol). Use sonication if necessary to ensure complete dissolution. Dilute the stock solution to a concentration within the calibrated range.

-

Liquid Samples: Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibrated range.

-

Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution is proposed to ensure good separation from potential impurities.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Detection: UV detection at a wavelength of approximately 254 nm, or at the maximum absorbance wavelength of this compound as determined by a PDA detector.

3. Calibration:

-

Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Proposed Quantitative Performance

The following table summarizes the anticipated performance of the proposed HPLC method, based on typical values for similar aromatic amines.

| Parameter | Proposed Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it suitable for the identification and trace-level quantification of this compound, particularly in complex matrices. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol

1. Sample Preparation and Derivatization:

-

Extraction: For solid or liquid samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) if the matrix is aqueous. For solid matrices, a Soxhlet extraction may be employed.

-

Derivatization (Optional but Recommended): To enhance volatility and peak shape, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or p-Tolyl isocyanate can be performed. The reaction typically involves heating the dried extract with the derivatizing agent.

-

Solvent Exchange: After extraction and/or derivatization, the solvent may need to be exchanged to one compatible with the GC injection system (e.g., hexane, ethyl acetate).

2. GC-MS Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection is preferred for trace analysis.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.

3. Calibration:

-

Prepare calibration standards of this compound (or its derivative) in the final sample solvent.

-

Construct a calibration curve using the peak areas of characteristic ions in SIM mode versus concentration. An internal standard is recommended for improved accuracy.

Proposed Quantitative Performance (SIM Mode)

The following table outlines the anticipated performance of the proposed GC-MS method.

| Parameter | Proposed Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Visualized Workflows

Caption: Proposed workflow for HPLC analysis of this compound.

HPLC analysis of N,N'-Ethylenedi-p-toluidine

The proposed method utilizes reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds. A C18 column is recommended as the stationary phase due to its hydrophobicity, which provides good retention for aromatic compounds.[1][2] The mobile phase consists of a gradient of acetonitrile and water, a common solvent system for reversed-phase HPLC that allows for the elution of a wide range of compounds.[3][4] The addition of formic acid to the mobile phase helps to control the pH and improve peak shape for the amine analytes.[5] UV detection is proposed, as aromatic amines typically exhibit strong absorbance in the UV region.[6]

Proposed HPLC Method Parameters

The following table summarizes the recommended starting parameters for the . These parameters may require optimization for specific applications and instrumentation.

| Parameter | Recommended Condition |

| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Experimental Protocol

This protocol provides a detailed methodology for the analysis of N,N'-Ethylenedi-p-toluidine using the proposed HPLC method.

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Preparation of Mobile Phase

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.[7]

-

Further dilute the sample with the initial mobile phase composition if necessary.

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to prevent clogging of the column.[8]

HPLC System Setup and Operation

-

Set up the HPLC system with the C18 column and the prepared mobile phases.

-

Equilibrate the column with the initial mobile phase composition (50% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 30 °C and the UV detector wavelength to 254 nm.

-

Inject the prepared standard and sample solutions.

Data Analysis

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.

-

Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the .

Caption: Workflow for the .

References

- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 2. glsciencesinc.com [glsciencesinc.com]

- 3. pp.bme.hu [pp.bme.hu]

- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. organomation.com [organomation.com]

N,N'-Ethylenedi-p-toluidine: A Versatile Building Block in Organic Synthesis

Introduction

N,N'-Ethylenedi-p-toluidine, also known as N,N'-bis(4-methylphenyl)ethane-1,2-diamine, is a diamine derivative of p-toluidine with the chemical formula C₁₆H₂₀N₂ and CAS number 4693-68-9.[1] While specific, detailed applications in the scientific literature are not as extensively documented as those for some of its simpler analogues, its structure, featuring two secondary amine groups attached to an ethylene bridge and substituted with p-tolyl groups, presents significant potential as a versatile building block in various fields of organic synthesis. This document provides an overview of its potential applications, supported by generalized experimental protocols and data derived from analogous compounds. The unique electronic and steric properties imparted by the p-tolyl groups make it a valuable precursor for the synthesis of novel ligands, polymers, and functional materials.

Physicochemical Properties